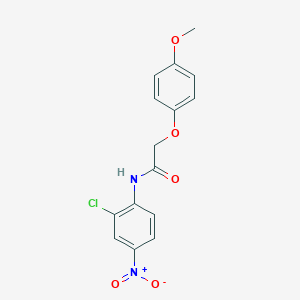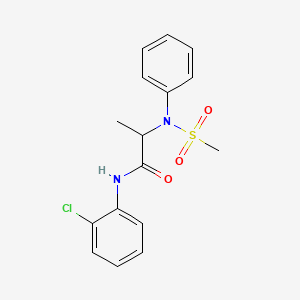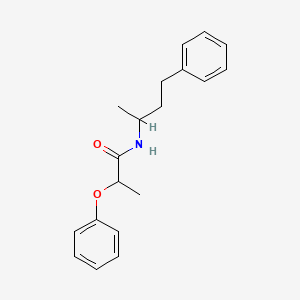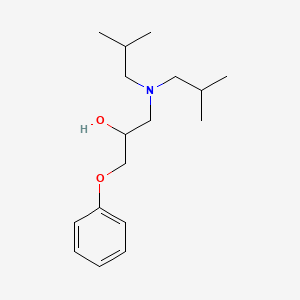
N-cycloheptyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide
Descripción general
Descripción
N-cycloheptyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide, also known as CHTF, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. This compound is a derivative of ethanediamide and has been synthesized using various methods. In
Mecanismo De Acción
The mechanism of action of N-cycloheptyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide is not fully understood. However, studies have suggested that it may act by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. It may also have an effect on the immune system and inflammatory pathways.
Biochemical and Physiological Effects:
N-cycloheptyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models. It has also been shown to have anxiolytic effects, reducing anxiety-like behavior in rodents. Additionally, it has been found to have neuroprotective effects, protecting neurons from damage in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cycloheptyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide in lab experiments is its relatively low toxicity. It has been shown to have a low risk of causing adverse effects in animal models, making it a safer option for research. However, its limited solubility in water can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-cycloheptyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine its efficacy and safety in humans. Additionally, its potential use as an analgesic and anxiolytic agent warrants further investigation. Finally, its mechanism of action and effects on neurotransmitters and immune pathways require further research to fully understand its therapeutic potential.
Conclusion:
In conclusion, N-cycloheptyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and determine its efficacy and safety in humans.
Aplicaciones Científicas De Investigación
N-cycloheptyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been the subject of scientific research due to its potential as a therapeutic agent. Studies have shown that N-cycloheptyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide has anti-inflammatory, analgesic, and anxiolytic properties. It has been tested in animal models for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
N'-cycloheptyl-N-(oxolan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c17-13(15-10-12-8-5-9-19-12)14(18)16-11-6-3-1-2-4-7-11/h11-12H,1-10H2,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWOYMTWFSRMCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-2-(4-methoxyphenyl)-N-methylacetamide](/img/structure/B3978304.png)
![ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate](/img/structure/B3978309.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3,5,5-trimethyl-6-phenyldihydro-2H-pyran-2,4(3H)-dione](/img/structure/B3978310.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)cyclohexanecarboxylate](/img/structure/B3978312.png)



![methyl 5-{[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B3978334.png)

![4-{5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B3978374.png)

![1-({[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}carbonyl)propyl N-benzoylleucinate](/img/structure/B3978382.png)
![ethyl 4-[(3-phenylbutanoyl)amino]benzoate](/img/structure/B3978388.png)
![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3978396.png)